Gsk2256098

Übersicht

Beschreibung

GSK2256098 is a potent, selective, reversible, and ATP competitive FAK kinase inhibitor with an apparent Ki of 0.4 nM . It inhibits cancer cell growth and induces apoptosis .

Synthesis Analysis

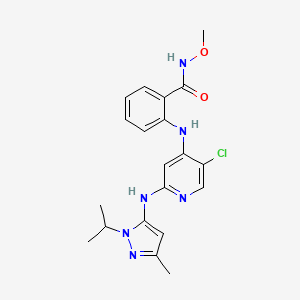

GSK2256098 has been developed to inhibit FAK activity through targeting the phosphorylation site of FAK, tyrosine (Y) 397 . It inhibits FAK Y397 phosphorylation, which correlates with decreased levels of phosphorylated Akt and ERK in cells . This inhibition decreases cell viability, anchorage-independent growth, and motility in a dose-dependent manner .Molecular Structure Analysis

The molecular formula of GSK2256098 is C20H23ClN6O2 . The IUPAC name is 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide . The molecular weight is 414.9 g/mol .Chemical Reactions Analysis

GSK2256098 is a selective FAK kinase inhibitor, which inhibits growth and survival of pancreatic ductal adenocarcinoma cells . It targets FAK Y397 phosphorylation to inhibit PDAC cell growth .Physical And Chemical Properties Analysis

GSK2256098 is a small molecule with a molecular weight of 414.9 g/mol . It has a complex structure with multiple functional groups, including a chloro group, an amino group, a pyridine ring, a pyrazole ring, and a benzamide group .Wissenschaftliche Forschungsanwendungen

1. Application in Neuro-Oncology

- Summary of the Application: GSK2256098 is a novel oral focal adhesion kinase (FAK) inhibitor. It has been studied for its potential in inhibiting the growth of glioblastoma cell lines .

- Methods of Application: In a phase I study, patients with recurrent glioblastoma were treated with GSK2256098 until disease progression or withdrawal due to adverse events. On a single day between days 9 and 20, patients received a microdose of intravenous [11C]GSK2256098 and were scanned with PET over 90 minutes with parallel PK sample collection .

- Results: Thirteen patients were treated in 3 dose cohorts (1000 mg, 750 mg, 500 mg; all dosed twice daily). The maximum tolerated dose was 1000 mg twice daily. Dose-limiting toxicities were related to cerebral edema. Treatment-related AEs (>25%) were diarrhea, fatigue, and nausea. GSK2256098 crossed the BBB at low levels into normal brain, but at markedly higher levels into tumor, consistent with tumor-associated BBB disruption .

2. Application in Solid Tumors

- Summary of the Application: GSK2256098 has been studied in combination with trametinib for its potential in treating patients with advanced solid tumors .

- Methods of Application: In a phase Ib study, the maximum tolerated dose (MTD) of trametinib and the FAK inhibitor GSK2256098 in combination was determined. Eligible patients had mesothelioma or other solid tumors with probable mitogen activated protein kinase pathway activation .

- Results: Thirty-four subjects were enrolled. The GSK2256098/trametinib MTDs were 500 mg twice daily (BID)/0.375 mg once daily (QD) (high/low) and 250 mg BID/0.5 mg QD (low/high). The most common AEs were nausea, diarrhoea, decreased appetite, pruritus, fatigue and rash; none were grade 4. Median progression-free survival (PFS) was 11.8 weeks (95% CI: 6.1-24.1) in subjects with mesothelioma and was longer with Merlin-negative versus Merlin-positive tumors (15.0 vs 7.3 weeks) .

3. Pharmacokinetic and Pharmacodynamic Study

- Summary of the Application: GSK2256098 has been studied for its pharmacokinetics (PK) and pharmacodynamics (PD) in cancer patients . Focal adhesion kinase (FAK), which GSK2256098 inhibits, is important in cancer growth, survival, invasion, and migration .

- Methods of Application: The study was designed to determine the maximum tolerated dose (MTD), safety, PK, and PD of GSK2256098 .

- Results: The study provided valuable information about the MTD, safety, PK, and PD of GSK2256098, which can be used to guide its use in cancer patients .

4. Application in Pharmacology

- Summary of the Application: GSK2256098 has been studied for its pharmacokinetics (PK) and pharmacodynamics (PD) in cancer patients . Focal adhesion kinase (FAK), which GSK2256098 inhibits, is important in cancer growth, survival, invasion, and migration .

- Methods of Application: The study was designed to determine the maximum tolerated dose (MTD), safety, PK, and PD of GSK2256098 .

- Results: The study provided valuable information about the MTD, safety, PK, and PD of GSK2256098, which can be used to guide its use in cancer patients .

Safety And Hazards

The safety and tolerability of GSK2256098 were evaluated in a phase I study with patients with relapsed glioblastoma . The maximum tolerated dose was found to be 1000 mg twice daily . Dose-limiting toxicities were related to cerebral edema . Treatment-related adverse effects (>25%) were diarrhea, fatigue, and nausea .

Zukünftige Richtungen

Numerous FAK inhibitors, including GSK2256098, have demonstrated positive anti-tumor effects in preclinical studies and are undergoing clinical trials for several types of tumors . The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .

Eigenschaften

IUPAC Name |

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHPPKGOOJSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gsk2256098 | |

CAS RN |

1224887-10-8 | |

| Record name | GSK-2256098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK2256098 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2256098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

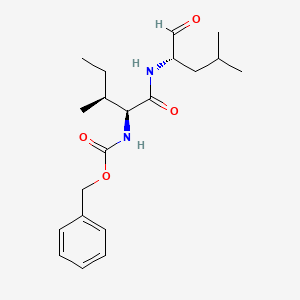

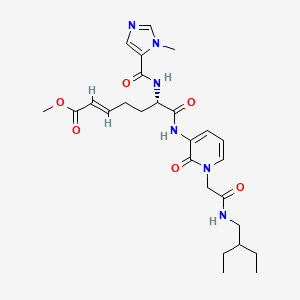

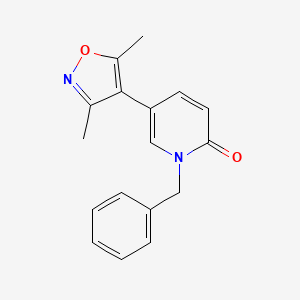

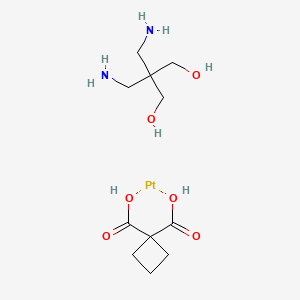

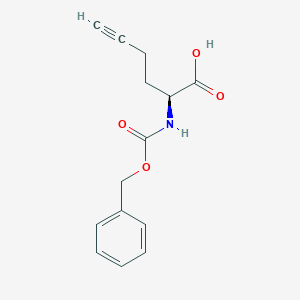

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)

![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)